

# molecular geometry of ReF<sub>6</sub>

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An In-depth Technical Guide to the Molecular Geometry of Rhenium Hexafluoride (ReF<sub>6</sub>)

## Introduction

Rhenium hexafluoride (ReF<sub>6</sub>) is a binary fluoride of rhenium and one of the seventeen known binary hexafluorides.[1] It is a volatile, yellow crystalline solid below 18.5 °C and a liquid at room temperature, with a boiling point of 33.7 °C.[1] ReF<sub>6</sub> is a key compound in the electronics industry for depositing thin films of rhenium.[1] As a transition metal hexafluoride with a d<sup>1</sup> electronic configuration, its molecular geometry presents a fascinating case study at the intersection of VSEPR theory, ligand field theory, and the Jahn-Teller effect. This guide provides a comprehensive technical overview of the molecular structure of ReF<sub>6</sub>, detailing its theoretical prediction, experimental determination, and the subtle complexities arising from its electronic nature.

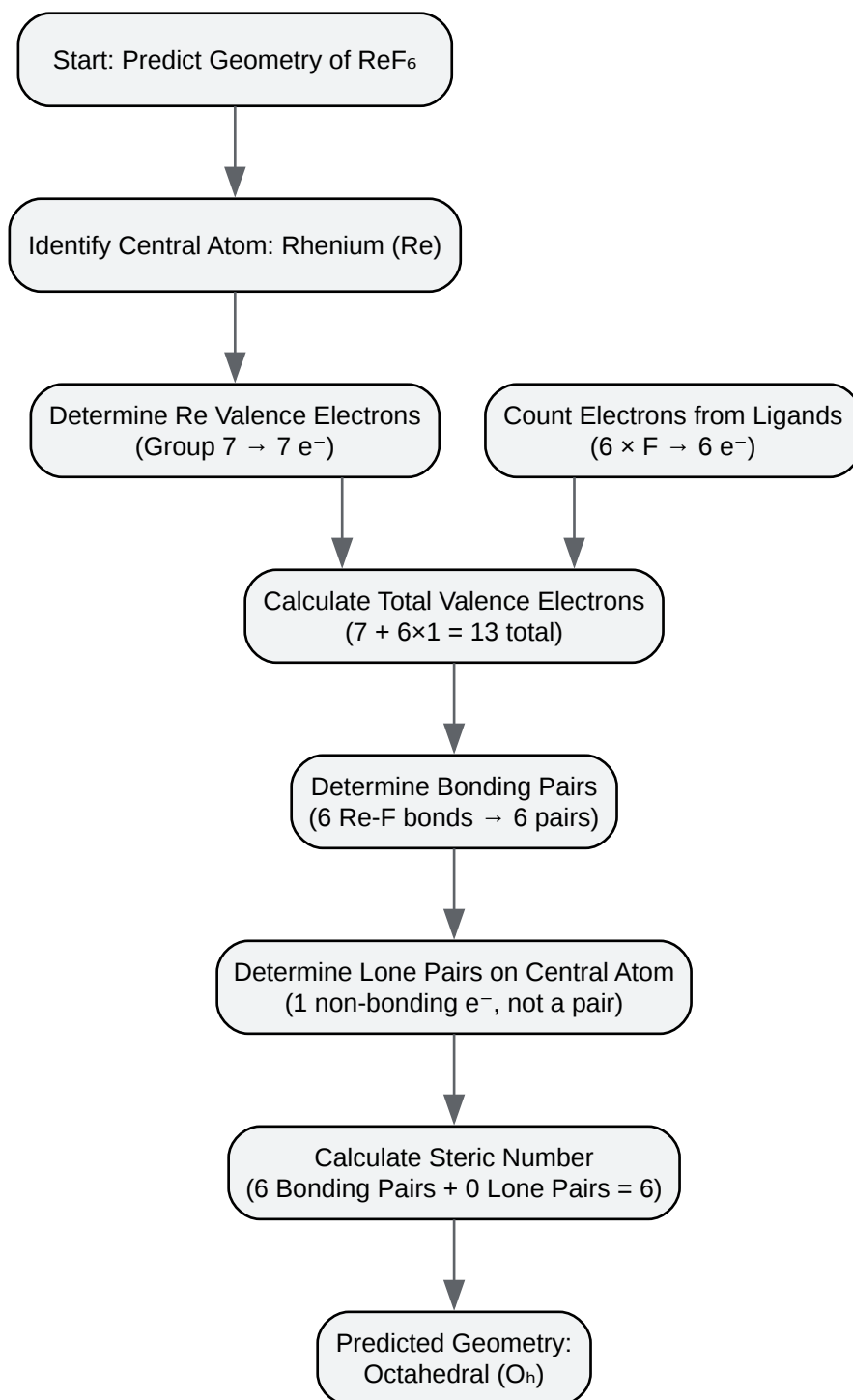
## Theoretical Framework

### Electronic Configuration and VSEPR Theory

The molecular geometry of ReF<sub>6</sub> can be initially predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.

- Central Atom: Rhenium (Re) is the central atom.
- Valence Electrons: Rhenium is in Group 7, with a ground-state electron configuration of  $[\text{Xe}] 4f^{14} 5d^5 6s^2$ . It has 7 valence electrons.
- Bonds and Oxidation State: Each of the six fluorine atoms forms a single bond with rhenium, contributing one electron each. This results in an oxidation state of +6 for rhenium.
- Electron Count for Re(VI): In its +6 oxidation state, the rhenium atom has one remaining valence electron ( $7 - 6 = 1$ ), resulting in a  $d^1$  configuration.
- Steric Number: The central rhenium atom is bonded to six fluorine atoms and has no lone pairs of electrons. Therefore, the steric number is 6.

According to VSEPR theory, a steric number of 6 corresponds to an octahedral arrangement of electron domains to minimize repulsion.<sup>[2][3]</sup> This predicts an ideal octahedral ( $O_h$ ) molecular geometry for  $\text{ReF}_6$  with F-Re-F bond angles of  $90^\circ$  and  $180^\circ$ .



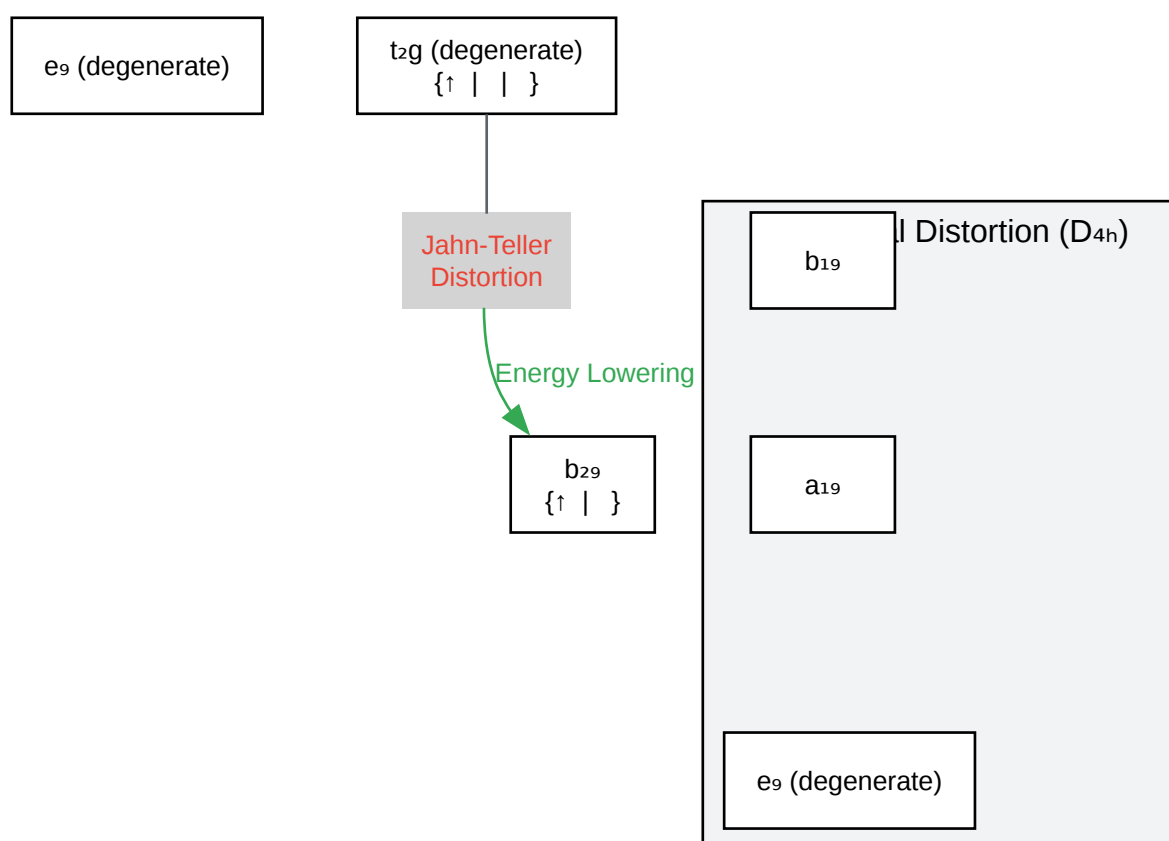
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**Caption:** VSEPR theory workflow for predicting  $\text{ReF}_6$  geometry.

## The Jahn-Teller Effect

The Jahn-Teller theorem states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, as the distortion lowers the overall energy of the species.[4]

In an octahedral field, the five d-orbitals split into a lower-energy, triply degenerate  $t_{2g}$  set and a higher-energy, doubly degenerate  $e_g$  set. For  $\text{ReF}_6$ , the Re(VI) center has a  $d^1$  configuration. This single electron occupies the  $t_{2g}$  orbitals, leading to a triply degenerate ground state. Consequently,  $\text{ReF}_6$  is a candidate for a Jahn-Teller distortion.[5][6] This effect would cause the molecule to distort from a perfect octahedral ( $O_h$ ) symmetry to a lower symmetry, such as a tetragonally distorted octahedron ( $D_{4h}$ ).[4][7] Theoretical calculations predict a small tetragonal distortion of approximately  $0.005 \text{ \AA}$ . [5]



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**Caption:** Energy level splitting due to Jahn-Teller distortion in a  $d^1$  octahedral system.

## Experimental Determination and Data

The precise molecular geometry of  $\text{ReF}_6$  has been investigated using various experimental techniques, primarily gas electron diffraction for the gaseous state and vibrational spectroscopy.

## Gas Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state.[8] Studies on  $\text{ReF}_6$  vapor have provided high-precision data on its bond lengths and overall symmetry. The results from GED analysis are consistent with a molecule of  $O_h$  symmetry.[7] No significant distortion from a perfect octahedron was observed within the experimental limits of uncertainty, despite theoretical predictions of a slight Jahn-Teller effect.[7]

## Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of a molecule, which are sensitive to its symmetry. The observation of broadened combination bands in the vibrational spectra of  $\text{ReF}_6$ , particularly those involving the  $\nu_2$  ( $e_g$ ) mode, is considered evidence for a dynamic Jahn-Teller effect.[9] In this scenario, the distortion is not static but rapidly reorients between equivalent geometries, resulting in a time-averaged structure that appears as a regular octahedron in diffraction experiments.

## Solid-State Crystallography

In the solid state at  $-140\text{ }^\circ\text{C}$ ,  $\text{ReF}_6$  adopts an orthorhombic crystal structure with the space group  $Pnma$ . [1] The  $\text{ReF}_6$  molecules within the crystal lattice are discrete units that retain their essential octahedral geometry.[1]

## Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties and molecular structure of  $\text{ReF}_6$ .

Table 1: General and Crystallographic Properties of  $\text{ReF}_6$

Property	Value	Reference
Molar Mass	300.20 g/mol	[1]
Melting Point	18.5 °C	[1]
Boiling Point	33.7 °C	[1]
Solid State Crystal System	Orthorhombic	[1]
Space Group	Pnma	[1]
Lattice Parameters (at -140°C)	a = 9.417 Å, b = 8.570 Å, c = 4.965 Å	[1]

Table 2: Molecular Geometry Data for Gaseous ReF<sub>6</sub>

Parameter	Symmetry Model	Value	Reference
Point Group (Experimental)	O <sub>h</sub>	-	[1][7]
Re-F Bond Length (r <sub>9</sub> )	O <sub>h</sub>	1.823 Å	[1]
Re-F Bond Length (r <sub>9</sub> )	O <sub>h</sub>	1.829(2) Å	[7]
F-Re-F Bond Angles	O <sub>h</sub>	90°, 180°	[1]

Table 3: Fundamental Vibrational Frequencies of Gaseous ReF<sub>6</sub>

Mode	Symmetry	Frequency (cm <sup>-1</sup> )	Activity	Reference
v <sub>1</sub>	a <sub>1g</sub>	755	Raman	[9]
v <sub>2</sub>	e <sub>g</sub>	596	Raman	[9]
v <sub>3</sub>	t <sub>1u</sub>	715	Infrared	[9]
v <sub>4</sub>	t <sub>1u</sub>	257	Infrared	[9]
v <sub>5</sub>	t <sub>2g</sub>	246	Raman	[9]
v <sub>6</sub>	t <sub>2u</sub>	193	Inactive	[9]

## Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable structural data. The following sections outline the methodologies used in key studies of ReF<sub>6</sub>.

### Gas Electron Diffraction (GED) Protocol

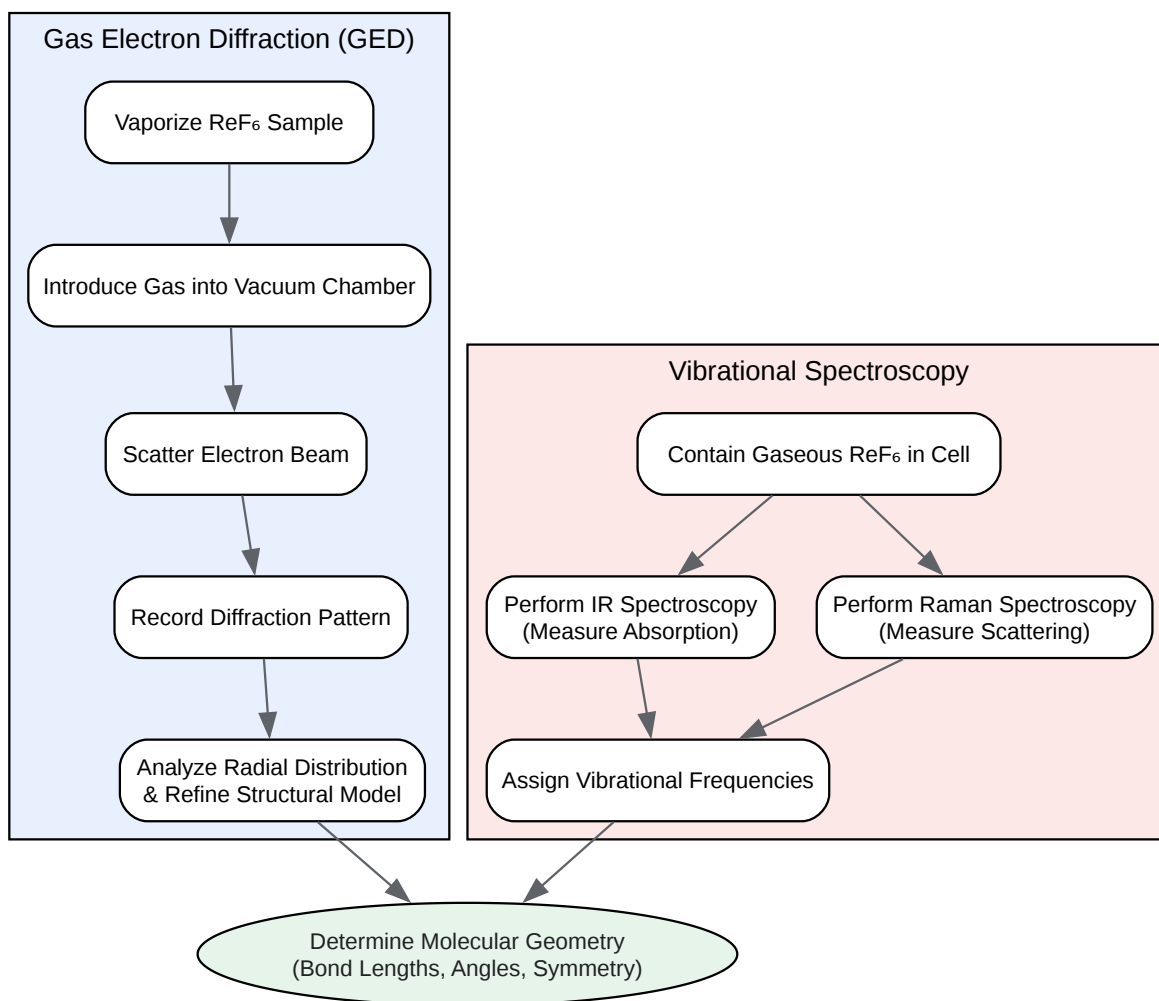
The determination of the molecular structure of ReF<sub>6</sub> by GED involves the diffraction of a high-energy electron beam by a jet of ReF<sub>6</sub> gas.

- **Sample Preparation:** A sample of ReF<sub>6</sub> is vaporized and introduced into a high-vacuum chamber through a specialized nozzle, creating a diffuse jet of gas.
- **Electron Diffraction:** A monochromatic beam of electrons (typically 40-60 keV) is passed through the gas jet.
- **Scattering and Detection:** The electrons are scattered by the electrostatic potential of the atoms in the ReF<sub>6</sub> molecules. The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).
- **Data Analysis:** The radial distribution of scattered electron intensity is measured. This experimental scattering curve is then compared to theoretical curves calculated for different molecular models (e.g., a perfect O<sub>h</sub> octahedron vs. a D<sub>4h</sub> distorted octahedron). A least-

squares refinement process is used to determine the structural parameters (bond lengths, bond angles, and vibrational amplitudes) that provide the best fit to the experimental data.[7]

## Vibrational Spectroscopy Protocol (Raman and IR)

- **Sample Handling:** Gaseous  $\text{ReF}_6$  is contained within a sample cell appropriate for the specific technique. For IR spectroscopy, a 10-cm cell with windows transparent to infrared radiation (e.g., AgCl or polyethylene) is used.[9] For Raman spectroscopy, the gas is held under pressure (e.g., 3 atm at 65 °C) in a quartz tube.[9]
- **Infrared (IR) Spectroscopy:**
  - **Instrumentation:** A grating spectrophotometer (e.g., Beckman IR-7) is used.[9]
  - **Measurement:** A beam of infrared radiation is passed through the sample cell. The instrument measures the amount of light absorbed by the sample as a function of frequency, revealing the infrared-active vibrational modes ( $\nu_3$  and  $\nu_4$  for an  $\text{O}_h$  molecule).
- **Raman Spectroscopy:**
  - **Instrumentation:** A Raman spectrophotometer (e.g., Cary 81) equipped with a laser source is used.[9]
  - **Measurement:** The gaseous sample is irradiated with the monochromatic laser beam. The scattered light is collected and analyzed. A small fraction of the scattered light is shifted in frequency (the Raman effect), and these shifts correspond to the Raman-active vibrational modes ( $\nu_1$ ,  $\nu_2$ , and  $\nu_5$  for an  $\text{O}_h$  molecule).



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**Caption:** Simplified experimental workflow for determining ReF<sub>6</sub> molecular geometry.

## Conclusion

The molecular geometry of Rhenium Hexafluoride (ReF<sub>6</sub>) is best described as octahedral (O<sub>h</sub> point group), particularly in the gas and liquid phases.[1] This structure is consistent with VSEPR theory predictions for a molecule with a central atom and six bonding domains. While its d<sup>1</sup> electronic configuration makes it a candidate for a Jahn-Teller distortion, experimental evidence from gas electron diffraction indicates that any static distortion from perfect octahedral symmetry is negligible.[7] However, the broadening of specific bands in its vibrational spectra

suggests the presence of a dynamic Jahn-Teller effect, where the molecule rapidly fluctuates between equivalent distorted geometries, resulting in a time-averaged octahedral structure.[9] In the solid state,  $\text{ReF}_6$  forms an orthorhombic crystal lattice composed of discrete octahedral molecules.[1]

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